molecular formula C16H15N3O3 B14409149 N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 85742-60-5

N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea

Cat. No.: B14409149
CAS No.: 85742-60-5
M. Wt: 297.31 g/mol
InChI Key: YLEGCPSUBVLQCG-UHFFFAOYSA-N
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Description

N’-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring. This intermediate is then reacted with 4-chlorophenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization from suitable solvents like ethanol .

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea is unique due to its specific benzoxazole structure, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and as a potential therapeutic agent .

Properties

CAS No.

85742-60-5

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

3-[4-(1,3-benzoxazol-2-yloxy)phenyl]-1,1-dimethylurea

InChI

InChI=1S/C16H15N3O3/c1-19(2)15(20)17-11-7-9-12(10-8-11)21-16-18-13-5-3-4-6-14(13)22-16/h3-10H,1-2H3,(H,17,20)

InChI Key

YLEGCPSUBVLQCG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3O2

Origin of Product

United States

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